molecular formula C7H6N4O2 B1317314 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine CAS No. 62908-83-2

3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine

Cat. No. B1317314
CAS RN: 62908-83-2
M. Wt: 178.15 g/mol
InChI Key: VHUAFDKORZHXOD-UHFFFAOYSA-N
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Description

“3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine” is a chemical compound with the CAS Number: 62908-83-2. It has a molecular weight of 178.15 . The compound is solid in physical form and is stored in dry conditions at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A novel [3 + 1 + 1 + 1] cyclization reaction for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles has been established .


Molecular Structure Analysis

The InChI code for “3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine” is 1S/C7H6N4O2/c1-4-6-2-5(11(12)13)3-8-7(6)10-9-4/h2-3H,1H3,(H,8,9,10) and the InChI key is VHUAFDKORZHXOD-UHFFFAOYSA-N .

It is stored in dry conditions at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

    • Summary : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of different synthetic strategies are considered .
  • Biomedical Applications of 1H-pyrazolo[3,4-b]pyridines

    • Summary : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
    • Methods : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Drug Development

    • Summary : The interest in pyrazolo[3,4-b]pyridines has increased due to the discovery of the drug riociguat (Adempas) , which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
    • Methods : The drug was developed through the synthesis of pyrazolo[3,4-b]pyridine derivatives .
    • Results : The drug has shown effectiveness in treating the mentioned conditions .
  • Inhibitors Development

    • Summary : Inhibitors of CCL2-induced chemotaxis of human monocytes and macrophages, p38 and JNK1 mitogen-activated protein kinases, acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase have been found among pyrazolo[3,4-b]pyridine derivatives .
    • Methods : These inhibitors were developed through the synthesis of pyrazolo[3,4-b]pyridine derivatives .
    • Results : These inhibitors have shown potential in biochemical research .
  • Antiviral Activity

    • Summary : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .
    • Methods : The compound was synthesized as a derivative of pyrazolo[3,4-b]pyridine .
    • Results : The compound showed antiviral activity against the mentioned virus .
  • Photophysical Properties
    • Summary : The photophysical properties of 1H-pyrazolo[3,4-b]pyridine derivatives have been studied .
    • Methods : The study involved the synthesis of polycyclic heterocycles using ketones as condensation partner .
    • Results : The study provided insights into the photophysical properties of these compounds .

Safety And Hazards

The safety information for “3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

3-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-6-2-5(11(12)13)3-8-7(6)10-9-4/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUAFDKORZHXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538554
Record name 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine

CAS RN

62908-83-2
Record name 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
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